4-(1H-indol-3-yl)-N-methylbutan-1-amine
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Overview
Description
4-(1H-indol-3-yl)-N-methylbutan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally characterized by an indole ring attached to a butan-1-amine chain with a methyl group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-methylbutan-1-amine typically involves the following steps:
Formation of Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of Butan-1-amine Chain: The indole ring is then reacted with a butan-1-amine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by the attachment of the butan-1-amine chain and subsequent methylation. The reaction conditions are optimized for high yield and purity, often involving the use of continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with hydrogenated indole rings.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
4-(1H-indol-3-yl)-N-methylbutan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but without the methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific structural features, such as the methyl group on the nitrogen atom, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-14-9-5-4-6-11-10-15-13-8-3-2-7-12(11)13/h2-3,7-8,10,14-15H,4-6,9H2,1H3 |
InChI Key |
VSRRRSPSWAPURT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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